molecular formula C9H9F2N B11727967 3,3-Difluoro-2,3-dihydro-1H-inden-5-amine

3,3-Difluoro-2,3-dihydro-1H-inden-5-amine

Katalognummer: B11727967
Molekulargewicht: 169.17 g/mol
InChI-Schlüssel: HPDGKKNJMNDZPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-2,3-dihydro-1H-inden-5-amine is a fluorinated amine derivative of indene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,3-dihydro-1H-inden-5-amine typically involves the fluorination of indene derivatives followed by amination. One common method includes the reaction of 3,3-difluoroindene with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluoro-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroindanones, while reduction could produce difluoroindanes.

Wissenschaftliche Forschungsanwendungen

3,3-Difluoro-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are studied for potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.

    Industry: It is used in the development of advanced materials, such as organic photovoltaic devices and fluorescent dyes.

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, making it a valuable compound for studying molecular interactions and pathways. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Used in organic photovoltaic devices.

    3,3-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: Another fluorinated indene derivative with similar properties.

Uniqueness

3,3-Difluoro-2,3-dihydro-1H-inden-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H9F2N

Molekulargewicht

169.17 g/mol

IUPAC-Name

3,3-difluoro-1,2-dihydroinden-5-amine

InChI

InChI=1S/C9H9F2N/c10-9(11)4-3-6-1-2-7(12)5-8(6)9/h1-2,5H,3-4,12H2

InChI-Schlüssel

HPDGKKNJMNDZPQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C1C=CC(=C2)N)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.